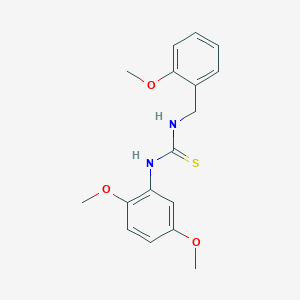
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea (DMT) is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DMT is a member of the phenethylamine family and is structurally similar to other psychoactive substances such as mescaline and MDMA. In
作用机制
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is believed to exert its effects by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to the activation of various signaling pathways, resulting in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This compound also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. Additionally, this compound has been found to alter sensory perception, leading to vivid visual and auditory hallucinations. This compound has also been shown to enhance emotional processing and increase feelings of empathy and connectedness.
实验室实验的优点和局限性
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has several advantages for use in laboratory experiments, including its potent and rapid onset of action, predictable pharmacokinetics, and low toxicity. However, this compound also has several limitations, including its potential for abuse and its legal status in many countries.
未来方向
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea, including its use as a tool for studying the neurobiology of consciousness and its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of this compound use and its potential for addiction and abuse.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been found to have potent antidepressant, anxiolytic, and anti-inflammatory properties, as well as neuroprotective effects. While this compound has several advantages for use in laboratory experiments, further research is needed to understand its potential for addiction and abuse. Overall, this compound represents a promising avenue for future research in the fields of medicinal chemistry, pharmacology, and neuroscience.
合成方法
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea can be synthesized from 2,5-dimethoxybenzaldehyde and 2-methoxybenzylamine using a thiourea derivative as a catalyst. The synthesis method involves the reaction of the two starting materials in the presence of a solvent and a base. The reaction mixture is then heated and stirred for several hours until the desired product is obtained.
科学研究应用
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have potent antidepressant, anxiolytic, and anti-inflammatory properties. This compound has also been shown to enhance cognitive function and memory consolidation. Additionally, this compound has been found to have potent neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C17H20N2O3S |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
1-(2,5-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-13-8-9-16(22-3)14(10-13)19-17(23)18-11-12-6-4-5-7-15(12)21-2/h4-10H,11H2,1-3H3,(H2,18,19,23) |
InChI 键 |
WHBVNYILXMWQEP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=CC=C2OC |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)
![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)





![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)

